N-(3-methoxybenzyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the condensation of a three-carbon compound with an amidine structure. The reaction is catalyzed by sodium hydroxide or ethoxide . The specific steps and conditions for the synthesis of this compound are not widely documented, but it generally follows the principles of heterocyclic chemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the pyrimidine core but has additional rings and functional groups.
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine: Similar oxazole-pyrimidine structure with different substituents.
Uniqueness
N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14N4O2/c1-9-12-13(16-8-17-14(12)20-18-9)15-7-10-4-3-5-11(6-10)19-2/h3-6,8H,7H2,1-2H3,(H,15,16,17) |
InChI Key |
ZBDQFQYFPNKYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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